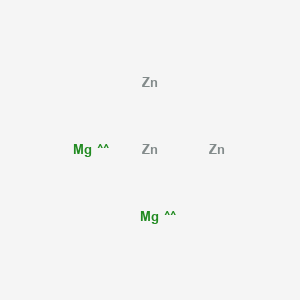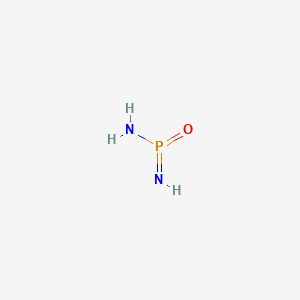![molecular formula C28H52N2O B14721918 4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol CAS No. 6625-53-2](/img/structure/B14721918.png)
4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol: is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of tert-butyl groups and aminoalkyl substituents on a phenolic ring, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of phenol with tert-butyl groups, followed by the introduction of aminoalkyl substituents through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation and substitution reactions using continuous flow reactors. The use of catalysts, such as Lewis acids, can enhance the efficiency and yield of the reactions. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form hydroquinones or other reduced forms.
Substitution: The aminoalkyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of aminoalkyl derivatives.
科学研究应用
4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used as an antioxidant and stabilizer in polymer and plastic manufacturing.
作用机制
The mechanism of action of 4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar industrial applications.
2,4-Di-tert-butylphenol: Another antioxidant with applications in polymer stabilization.
2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): Used as a stabilizer in various industrial processes.
Uniqueness
4-Tert-butyl-2,6-bis{[(2,4,4-trimethylpentan-2-yl)amino]methyl}phenol is unique due to its specific combination of tert-butyl and aminoalkyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
6625-53-2 |
|---|---|
分子式 |
C28H52N2O |
分子量 |
432.7 g/mol |
IUPAC 名称 |
4-tert-butyl-2,6-bis[(2,4,4-trimethylpentan-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C28H52N2O/c1-24(2,3)18-27(10,11)29-16-20-14-22(26(7,8)9)15-21(23(20)31)17-30-28(12,13)19-25(4,5)6/h14-15,29-31H,16-19H2,1-13H3 |
InChI 键 |
OCGKRRNLIFTSSS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CC(C)(C)NCC1=CC(=CC(=C1O)CNC(C)(C)CC(C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Ethoxyphenyl)hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14721845.png)
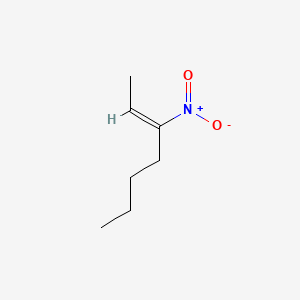

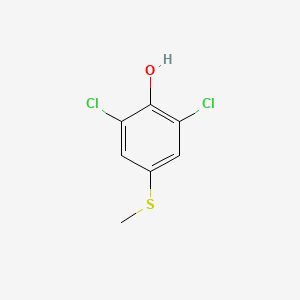

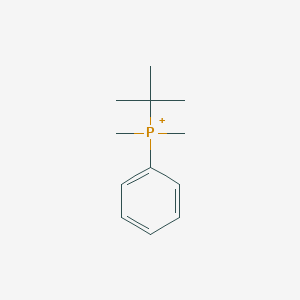
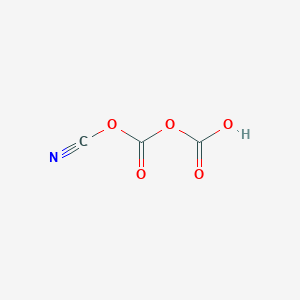
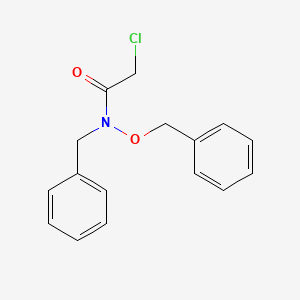
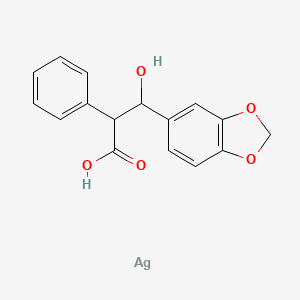

![4,5-Dimethylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14721904.png)
![[2-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-trimethylazanium;chloride](/img/structure/B14721910.png)
